N-(3-acetamidophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S2/c1-13(27)23-16-3-2-4-17(9-16)25-20(29)12-31-21-26-18(11-30-21)10-19(28)24-15-7-5-14(22)6-8-15/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJDVLQBQCJQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

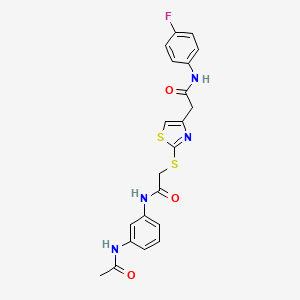

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a thiazole moiety, an acetamide group, and a fluorinated phenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : The presence of the thiazole ring may enhance its antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| A549 (lung cancer) | 15.0 | Cell cycle arrest |

| HeLa (cervical cancer) | 10.0 | Mitochondrial dysfunction |

These results indicate significant cytotoxic effects at low concentrations, suggesting that the compound may be a promising candidate for further development in cancer therapy.

Case Studies

-

Study on MCF-7 Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed at higher concentrations.

"this compound induced significant apoptosis in MCF-7 cells, evidenced by increased caspase activity" .

-

Animal Model Studies : In vivo studies using xenograft models showed that administration of the compound led to reduced tumor size compared to controls, with minimal toxicity observed in normal tissues.

"The compound exhibited potent antitumor activity in vivo, supporting its potential as a therapeutic agent" .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments reveal that it has a low toxicity profile at therapeutic doses, making it suitable for further clinical evaluation.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity :

- Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar thiazole structures have demonstrated efficacy against prostate cancer and melanoma by targeting specific pathways involved in tumor growth .

- Enzyme Inhibition :

- Pharmacological Properties :

Notable Findings

- Anticancer Studies : A series of experiments on derivatives of the compound have shown promising results against multiple cancer cell lines, indicating its potential as an anticancer agent. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Enzyme Interaction : The compound's ability to inhibit COX enzymes suggests that it may be effective in reducing inflammation-related diseases as well as cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Key Observations :

Molecular Weight : The target compound (~458 g/mol) is heavier than piperazine-containing analogs (e.g., compound 15: 410.51 g/mol) due to the 3-acetamidophenyl group .

Fluorine Substitution : The 4-fluorophenyl group, shared with compound 11d, may enhance metabolic stability and target binding compared to chlorinated or methoxylated analogs .

MMP Inhibition ()

Compounds with piperazine-thiazole-acetamide scaffolds (e.g., compound 15) inhibit MMPs, enzymes implicated in inflammation and cancer metastasis. However, the absence of a piperazine ring may alter binding kinetics .

α-Glucosidase Inhibition ()

Coumarin-linked thiazoles (e.g., compound 13) inhibit α-glucosidase, a target for diabetes management. The target compound lacks a coumarin moiety but retains the acetamide-thiazole framework, which could interact with the enzyme’s active site via hydrogen bonding .

Kinase and Multitarget Inhibition ()

Triazole-containing analogs (e.g., compounds in ) exhibit kinase inhibition and multitarget activity for Alzheimer’s disease. The target compound’s simpler structure may lack the broad target engagement of triazole derivatives but could offer improved selectivity .

Pharmacokinetic Considerations

- Metabolic Stability: The thioether linkage and fluorine substituent may reduce oxidative metabolism compared to ether-linked or non-fluorinated analogs .

- Solubility : The polar 3-acetamidophenyl group could enhance solubility relative to lipophilic substituents like p-tolyl (compound 15) or dichlorophenyl (compound 13) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-acetamidophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by sequential functionalization. Key steps include:

- Thiazole ring construction : Use of 2-aminothiazole derivatives with acetonitrile and AlCl₃ as a catalyst for cyclization .

- Thioether linkage formation : Coupling via nucleophilic substitution (e.g., using thioglycolic acid derivatives under basic conditions) .

- Amide bond introduction : Reaction of intermediates with activated acetamide groups in anhydrous DMF at 60–80°C . Optimize yields by controlling solvent polarity (e.g., DCM for thioether formation) and using catalytic triethylamine to neutralize HCl byproducts .

Q. How can spectroscopic techniques confirm the structural integrity and purity of the compound?

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.8–7.1 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (expected m/z ~475–500) and fragmentation patterns (e.g., cleavage at the thioether bond) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. What in vitro models are suitable for assessing biological activity, and how should assays minimize off-target effects?

- Kinase inhibition assays : Screen against CK1 isoforms, as thiazole-acetamide derivatives show affinity for kinase ATP-binding pockets . Use recombinant enzymes with ATP-competitive assays (IC₅₀ determination) .

- Cytotoxicity profiling : Test on cancer cell lines (e.g., HCT-116 colon carcinoma) with MTT assays. Include controls for thiazole-mediated ROS generation to differentiate specific vs. nonspecific effects .

- Off-target mitigation : Employ counter-screens against unrelated kinases (e.g., PKA, PKC) and use siRNA knockdown to validate target specificity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to CK1’s hydrophobic pocket, focusing on hydrogen bonding with the fluorophenyl group and thiazole-thioether interactions .

- MD simulations : Simulate ligand-protein stability (50 ns trajectories) to assess conformational changes in the kinase activation loop .

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with IC₅₀ data to predict activity trends .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .

- Side-chain variation : Introduce methyl or methoxy groups on the acetamide phenyl ring to improve solubility (logP reduction by 0.5–1.0 units) .

- Bioisosteric substitution : Substitute the thioether with sulfone or sulfonamide to evaluate metabolic stability in microsomal assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.